molecular formula C23H18FN3O4S B2989576 Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-08-1

Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2989576
CAS RN: 851949-08-1
M. Wt: 451.47
InChI Key: YJZNKAQVWIWPSK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O4S and its molecular weight is 451.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activities

Research on related pyridazine derivatives, such as those involving 4-(3-Trifluoromethylphenyl)pyridazine, has shown promising herbicidal activities. These compounds can inhibit chlorophyll at low concentrations and show comparable or superior herbicidal efficacy against certain plants compared to commercial herbicides. This suggests that derivatives like Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may also possess herbicidal properties worth exploring (Han Xu et al., 2008).

Anticancer Activity

Similarly, compounds utilizing thiophene and thioureido substituents have been synthesized for their potential anticancer activity. For example, derivatives involving ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown potent activity against certain human cancer cell lines. This indicates that structurally complex pyridazine derivatives could have applications in developing anticancer agents (M. Abdel-Motaal et al., 2020).

Antimicrobial Evaluation

The synthesis of pyrimidine derivatives from related starting materials has been explored for antimicrobial properties. This research pathway suggests that Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could potentially be investigated for its antimicrobial efficacy, offering insights into new treatments for infections (A. Farag et al., 2008).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound is a pyridazine derivative . Pyridazine derivatives have been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines . The exact interaction of this specific compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given that it’s a pyridazine derivative, it might be involved in pathways related to cell proliferation . The downstream effects of these pathways could potentially influence cell growth and division, but more research is needed to confirm this.

Result of Action

As a pyridazine derivative, it might have antiproliferative effects on certain cancer cell lines . .

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-6-4-5-13(2)11-14)18(17)22(29)27(26-19)16-9-7-15(24)8-10-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZNKAQVWIWPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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